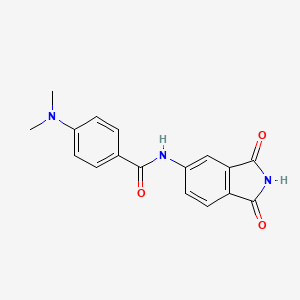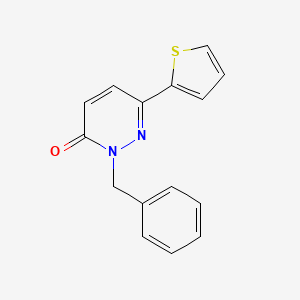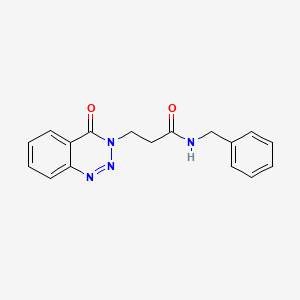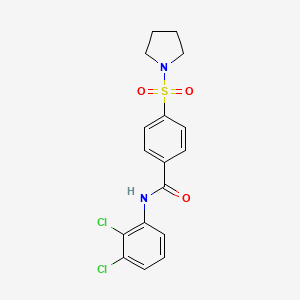
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide (MNC) is a small molecule that has attracted significant attention in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. MNC is a member of the chromene family of compounds, which are characterized by their heterocyclic ring structures and are known to possess a wide range of biological activities. MNC has been extensively studied for its potential therapeutic effects in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
Target of Action
Related compounds such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives have been used as hole-transporting materials (htms) in perovskite solar cells .
Mode of Action
It can be inferred from related compounds that they interact with their targets by facilitating the transport of holes (positive charges) from the perovskite layer to the metal electrodes in solar cells .
Biochemical Pathways
In the context of perovskite solar cells, the compound likely influences the electron-hole recombination process .
Result of Action
Related compounds have been shown to improve the power conversion efficiency of perovskite solar cells by enhancing hole mobility and film morphology .
Action Environment
The action, efficacy, and stability of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide would be influenced by various environmental factors. For instance, in the context of solar cells, factors such as light intensity, temperature, and humidity could potentially affect its performance .
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a small molecule that is relatively easy to synthesize and purify, making it an ideal candidate for laboratory experiments. However, it is important to note that N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a potent compound, and caution should be taken when handling it in the laboratory.
Orientations Futures
The potential therapeutic applications of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide are still being explored. Future research should focus on further elucidating the precise molecular mechanisms of action of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide, as well as identifying potential new therapeutic targets and applications. Additionally, further research should be conducted to explore the potential synergistic effects of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in combination with other compounds or drugs. Finally, further research should be conducted to evaluate the safety and efficacy of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in clinical trials.
Méthodes De Synthèse
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide can be synthesized via a three-step synthesis process. The first step involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with 2-amino-4-methylthiazole to form the chromene intermediate. The second step is the oxidation of the intermediate with a mild oxidizing agent such as potassium permanganate to form the desired N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product. The third step is the purification of the N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been widely studied for its potential therapeutic effects in various disease models. In cancer, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to inhibit the growth of various cancer cell lines, including ovarian, breast, and melanoma cells. In inflammation, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurodegenerative diseases, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer’s and Parkinson’s diseases.
Propriétés
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-18-11-10-16(13-6-2-3-7-14(13)18)22-21(24)20-12-17(23)15-8-4-5-9-19(15)26-20/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDZBCCOHRVODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)
![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)




![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)


![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)